molecular formula C14H18N2O6 B12592068 (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide CAS No. 647854-68-0

(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide

Cat. No.: B12592068
CAS No.: 647854-68-0
M. Wt: 310.30 g/mol
InChI Key: IBNPFNTZPYPQGK-SECBINFHSA-N
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Description

(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide is a chiral azetidine derivative featuring a hydroxamic acid moiety (N-hydroxycarboxamide) and a 3,4,5-trimethoxybenzoyl group. The azetidine ring, a four-membered lactam, introduces significant ring strain, which can enhance reactivity and influence pharmacokinetic properties. The 3,4,5-trimethoxybenzoyl substituent contributes to lipophilicity and may modulate binding affinity through electron-donating methoxy groups.

Properties

CAS No.

647854-68-0

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide

InChI

InChI=1S/C14H18N2O6/c1-20-10-6-8(7-11(21-2)12(10)22-3)14(18)16-5-4-9(16)13(17)15-19/h6-7,9,19H,4-5H2,1-3H3,(H,15,17)/t9-/m1/s1

InChI Key

IBNPFNTZPYPQGK-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@@H]2C(=O)NO

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC2C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxybenzoyl Group: This step involves the acylation of the azetidine ring with 3,4,5-trimethoxybenzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Various substitution reactions can occur, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules from the literature. Key differentiating factors include ring systems, functional groups, substituents, and synthetic methodologies.

2.1 Structural and Functional Group Analysis

The table below summarizes structural and spectroscopic data for the target compound and analogs from the provided evidence:

Compound Name/ID Molecular Weight (g/mol) Key Functional Groups Ring System Substituents Notable Properties
Target Compound ~336* Hydroxamic acid, trimethoxybenzoyl Azetidine (4-membered) 3,4,5-Trimethoxybenzoyl High ring strain, potential HDAC inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~223† Benzamide, tertiary alcohol Linear chain 3-Methylbenzoyl N,O-bidentate directing group
Compound 11a 386 Nitrile, carbonyl Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene Low solubility, fused bicyclic system
Compound 11b 403 Nitrile, carbonyl Thiazolo-pyrimidine 4-Cyanobenzylidene Enhanced π-accepting character
Compound 12 318 Nitrile, carbonyl Quinazoline 5-Methylfuran Planar aromatic system

*Calculated based on formula; †From MS data in .

2.2 Key Comparisons
  • Ring Systems : The target’s azetidine ring is smaller and more strained than the six-membered or fused bicyclic systems in compounds 11a, 11b, and 12 . This strain may increase metabolic instability but enhance reactivity in target binding.
  • Functional Groups : The hydroxamic acid group in the target is absent in all compared compounds, which instead feature nitriles or simple amides. This distinction suggests divergent biological targets (e.g., metalloenzymes vs. kinase inhibition) .
  • Substituent Effects: The 3,4,5-trimethoxybenzoyl group provides stronger electron-donating effects compared to the methyl or cyano substituents in analogs. This could enhance solubility in polar aprotic solvents relative to the trimethyl group in 11a .
  • Synthetic Complexity : The target compound likely requires stereoselective synthesis due to its (2R) configuration, whereas analogs like 11a/b are synthesized via straightforward condensation reactions .
2.3 Research Findings
  • Reactivity : The N,O-bidentate directing group in contrasts with the target’s hydroxamic acid, which may act as a stronger chelator for metal ions.
  • Solubility : The trimethoxy groups in the target likely improve solubility in organic media compared to the hydrophobic trimethyl group in 11a .

Biological Activity

(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C17H24N2O6
  • Molecular Weight : 352.387 g/mol
  • CAS Number : 647854-68-0

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its ability to inhibit certain bacterial enzymes, which are crucial for the survival of pathogenic bacteria. For example, N-hydroxyamide derivatives similar to this compound have shown inhibition against UPD-3O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, an enzyme associated with gram-negative bacteria .

Antibacterial Activity

Research indicates that (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide possesses notable antibacterial properties. It demonstrates a minimum inhibitory concentration (MIC) of less than 128 µg/ml against various gram-negative organisms, including:

  • Acinetobacter baumannii
  • Burkholderia cepacia
  • Fusobacterium species

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Enzymatic Inhibition

The compound's structural features allow it to interact with specific enzymes effectively. For instance, its design is based on the inhibition of enzymes involved in bacterial cell wall synthesis and metabolism. This mechanism is critical in developing new antibiotics that can combat resistant strains of bacteria .

Study 1: Inhibition of Bacterial Growth

A study conducted on the efficacy of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide involved testing against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 64 µg/ml. The study concluded that the compound's mechanism involves competitive inhibition of bacterial enzymes necessary for cell wall integrity.

Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on the structure-activity relationship of azetidine derivatives, researchers synthesized various analogs of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide. The SAR analysis revealed that modifications to the trimethoxybenzoyl moiety significantly affected antibacterial potency. Compounds with additional hydroxyl groups exhibited enhanced activity compared to their methoxy counterparts.

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